molecular formula C10H12O5 B020899 Diethyl furan-2,5-dicarboxylate CAS No. 53662-83-2

Diethyl furan-2,5-dicarboxylate

Cat. No.: B020899
CAS No.: 53662-83-2
M. Wt: 212.2 g/mol
InChI Key: PHGMGTWRSNXLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl furan-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O5 It is a diester derivative of furan-2,5-dicarboxylic acid, which is recognized as a valuable building block in the synthesis of bio-based polymers

Mechanism of Action

Target of Action

Diethyl furan-2,5-dicarboxylate (DEFDC) primarily targets the synthesis of semiaromatic copolyesters . It is used as a monomer in the production of these polymers, which are known for their enhanced properties .

Mode of Action

DEFDC interacts with different aliphatic diols and diesters of variable chain length in a polycondensation reaction . This reaction is catalyzed by an immobilized lipase from Candida antarctica and carried out in diphenyl ether . The interaction of DEFDC with its targets leads to the formation of semiaromatic copolyesters .

Biochemical Pathways

The biochemical pathway involved in the action of DEFDC is the synthesis of semiaromatic copolyesters . The polycondensation of DEFDC with different aliphatic diols and diesters leads to the formation of these copolyesters . The process involves the influence of diol and diester chain length, the molar concentration of DEFDC, and the effect of enzyme loading .

Result of Action

The result of DEFDC’s action is the successful synthesis of several DEFDC biobased semiaromatic copolyesters with variable interesting properties . These copolyesters can be further optimized for possible applications in food packaging and other possibilities .

Action Environment

The action of DEFDC is influenced by environmental factors such as the chain length of the diol and diester, the molar concentration of DEFDC, and the amount of enzyme loading . For instance, only longer diols starting from octane-1,8-diol successfully reacted with up to 90% DEFDC as opposed to only 25% DEFDC reacting with short diols such as butane-1,4-diol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl furan-2,5-dicarboxylate can be synthesized through a one-pot, two-step procedure starting from mucic acid. The process involves the dehydration of mucic acid to form furan-2,5-dicarboxylic acid, followed by esterification with ethanol to produce this compound . The reaction typically requires an acidic catalyst and is performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into furan-2,5-dimethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2,5-dimethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl furan-2,5-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its bio-based origin and potential to create sustainable materials. Its ability to form high-performance polymers with properties comparable to traditional petroleum-based polymers makes it a valuable compound in the quest for greener alternatives .

Properties

IUPAC Name

diethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMGTWRSNXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344506
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-83-2
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-2,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl furan-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl furan-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl furan-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl furan-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl furan-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl furan-2,5-dicarboxylate
Customer
Q & A

Q1: What makes DEFDC an attractive alternative to petroleum-based monomers in polyester production?

A1: DEFDC is derived from renewable resources, specifically from the oxidation of 5-hydroxymethylfurfural (HMF), which can be obtained from biomass. [] This makes it a more sustainable alternative to petroleum-based monomers like terephthalic acid used in conventional polyesters. Furthermore, incorporating DEFDC into polyesters can lead to desirable material properties. For example, polyethylene furanoate (PEF), a polyester made from DEFDC and ethylene glycol, exhibits improved barrier properties compared to its petroleum-based counterpart, polyethylene terephthalate (PET). []

Q2: What are the challenges in using DEFDC for polyester synthesis, and how can they be addressed?

A2: One challenge lies in the reactivity of DEFDC with different diols, especially shorter ones like butane-1,4-diol. Research indicates that longer diols, starting from octane-1,8-diol, exhibit better reactivity with DEFDC, achieving up to 90% incorporation. [] To overcome the limitations with shorter diols, researchers have successfully utilized long-chain fatty dimer diols, such as Pripol 2033. [] This strategy allows for higher DEFDC incorporation and leads to polyesters with increased molecular weight.

Q3: What role does enzymatic catalysis play in DEFDC-based polyester synthesis?

A3: Enzymatic catalysis, specifically using immobilized lipase from Candida antarctica, offers a green and efficient approach for DEFDC polymerization with various aliphatic diols and diesters. [] This method allows for a controlled polymerization process and can be carried out in a two-step reaction using diphenyl ether as a solvent. [] The use of enzymes also aligns with the principles of green chemistry by reducing the reliance on harsh reaction conditions and toxic catalysts often employed in conventional polymerization methods.

Q4: How does varying the chain length of diols and diesters impact the properties of DEFDC-based polyesters?

A4: The choice of diol and diester significantly influences the final properties of the resulting polyester. For instance, shorter diols like hexane-1,6-diol show better reactivity towards longer diesters, while longer diols like dodecane-1,12-diol demonstrate reactivity with a wider range of diesters. [] Furthermore, incorporating DEFDC with diglycerol via a regioselective 1-OH acylation process allows for the synthesis of more soluble and hydrophilic furanic polyesters. [] This highlights the versatility of DEFDC in designing polymers with tailored properties for various applications.

Q5: What are the potential applications of DEFDC-based polyesters?

A5: The tunable properties of DEFDC-based polyesters make them promising candidates for diverse applications. Their improved barrier properties compared to conventional PET make them suitable for food packaging, potentially extending shelf life and reducing food waste. [] Additionally, their biobased origin and potential biodegradability position them as attractive alternatives in biomedical applications, where biocompatibility is crucial. Further research and development of DEFDC-based polyesters could unlock even more applications in areas ranging from textiles to coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.